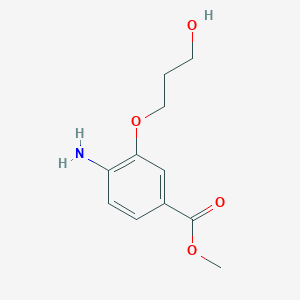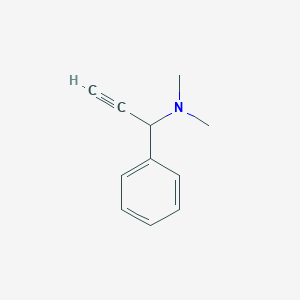
Dimethyl(1-phenylprop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(1-phenylprop-2-yn-1-yl)amine, also known by its IUPAC name N,N-dimethyl-1-phenylprop-2-yn-1-amine, is an organic compound with the molecular formula C11H13N. It is a liquid at room temperature and is primarily used in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(1-phenylprop-2-yn-1-yl)amine can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines. This reaction typically occurs under mild conditions and can yield the desired product in 50-91% . Another method involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and pyrrolidine in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve standard laboratory conditions.
Major Products
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
Dimethyl(1-phenylprop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-phenylpropan-2-amine: Similar structure but lacks the alkyne group.
N,N-Dimethyl-1-phenylprop-2-en-1-amine: Similar structure but contains a double bond instead of a triple bond.
Uniqueness
Dimethyl(1-phenylprop-2-yn-1-yl)amine is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-4-11(12(2)3)10-8-6-5-7-9-10/h1,5-9,11H,2-3H3 |
InChI Key |
WSDTZANXQZCYQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



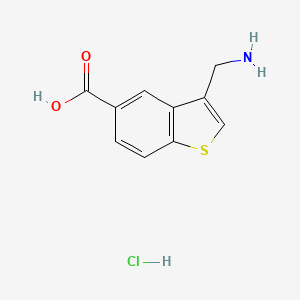
![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)

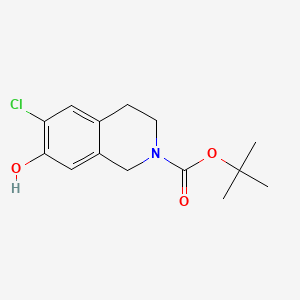
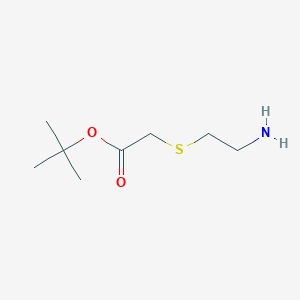
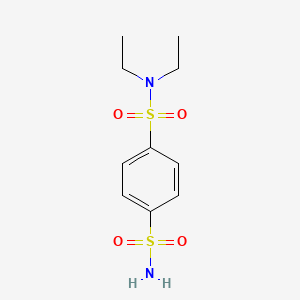
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
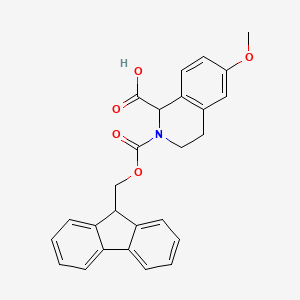
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)

